Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a synthetic compound with the molecular formula CHNOS. It is recognized as a crucial intermediate in the synthesis of Febuxostat, a medication used to manage hyperuricemia and gout. The compound features a complex structure that includes a thiazole ring, a cyano group, and a hydroxyl group, making it notable for its diverse chemical reactivity and potential applications in medicinal chemistry.
This compound is classified under the category of thiazole derivatives, which are known for their pharmacological properties. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is primarily sourced through synthetic organic chemistry methods, involving multi-step reactions that yield the desired compound from simpler precursors.
The synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate typically involves several key steps:
The molecular structure of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can be described as follows:
The structure has been confirmed using various spectroscopic techniques including Proton Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS).
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate exhibits significant reactivity due to its functional groups. Key types of reactions include:
These reactions are pivotal in the development of derivatives that may possess enhanced biological activities.
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate functions primarily as an intermediate in the synthesis of Febuxostat. Its mechanism of action involves the inhibition of xanthine oxidase, an enzyme responsible for uric acid production. By inhibiting this enzyme, Febuxostat effectively lowers uric acid levels in the bloodstream, making it beneficial for patients suffering from gout. Studies have detailed how Febuxostat binds to the active site of xanthine oxidase, blocking substrate access and subsequently reducing uric acid synthesis.
The physical and chemical properties of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate include:
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling during synthesis due to its reactive functional groups.
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has several notable applications:
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a heterocyclic organic compound with the systematic IUPAC name ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Its molecular formula is C₁₄H₁₂N₂O₃S, corresponding to a molecular weight of 288.32 g/mol [1] [5]. The compound is registered under CAS number 161798-02-3 and MDL number MFCD15144699, providing unique identifiers essential for chemical tracking and literature retrieval [2] [5].
The structural architecture features a thiazole ring substituted at the 2-position by a 3-cyano-4-hydroxyphenyl group and at the 4-position by a methyl group. The 5-position contains an ethyl ester moiety (–COOCH₂CH₃), a critical functional group for its reactivity in downstream synthetic applications. The SMILES notation (O=C(C1=C(C)N=C(C2=CC=C(O)C(C#N)=C2)S1)OCC) and InChIKey (WTMZFYPEMMFHPR-UHFFFAOYSA-N) provide machine-readable representations of its connectivity and stereochemical features [3] [5]. Computational analyses reveal key physicochemical properties: a topological polar surface area (TPSA) of 111.45 Ų, moderate lipophilicity (average consensus LogP: 2.77), and solubility characteristics classified as "moderately soluble" in aqueous systems [5].
Table 1: Physicochemical Properties of Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₄H₁₂N₂O₃S | PubChem [1] |
Molecular Weight | 288.32 g/mol | BLD Pharm [2] |
SMILES | O=C(C1=C(C)N=C(C2=CC=C(O)C(C#N)=C2)S1)OCC | Ambeed [3] |
InChIKey | WTMZFYPEMMFHPR-UHFFFAOYSA-N | Sigma-Aldrich [3] |
Topological Polar Surface Area | 111.45 Ų | Computational [5] |
Consensus LogP | 2.77 | Computational [5] |
Solubility Classification | Moderately soluble | ESOL Model [5] |
This compound emerged as a pivotal intermediate during the late 1990s development of febuxostat, a potent non-purine xanthine oxidase inhibitor. Febuxostat represented a therapeutic breakthrough for gout patients hypersensitive to allopurinol, offering superior uric acid reduction efficacy [4] [6]. The hydroxylated thiazole derivative served as the foundational scaffold for structure-activity relationship (SAR) studies that ultimately identified the isobutoxy analog (febuxostat) as the optimal clinical candidate [6].
The compound's structural features – particularly the phenolic hydroxyl group – enabled efficient O-alkylation reactions critical for generating diverse alkoxy variants. This synthetic flexibility accelerated the exploration of structure-activity relationships within the thiazole carboxylic acid ester series. The compound's status as a key building block was further solidified when it was incorporated into pharmacopeial standards, with the United States Pharmacopeia (USP) designating it as Febuxostat Related Compound C [4]. This designation underscores its importance in pharmaceutical quality control, where it serves as a reference marker for monitoring synthetic impurities during febuxostat manufacturing.
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate serves as the penultimate precursor in the industrial synthesis of febuxostat. Its synthetic utility stems from two reactive sites: the phenolic hydroxyl group and the ethyl ester moiety. The hydroxyl group undergoes regioselective O-alkylation with isobutyl bromide to install the lipophilic side chain essential for xanthine oxidase inhibition [6]. This transformation is typically mediated by carbonate bases (e.g., potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF), achieving yields exceeding 90% under optimized conditions [6].
Subsequent hydrolysis of the ethyl ester generates febuxostat, the active pharmaceutical ingredient (API). The intermediate's chemical stability under standard storage conditions (sealed in dry, room temperature) facilitates its handling in large-scale pharmaceutical production [2] [3]. Its commercial availability from multiple global suppliers (including US, India, Germany, and China) reflects its industrial significance, though supply chain variability necessitates rigorous quality control [2] [7]. The compound's purity specifications (typically ≥97%) are critically monitored due to its direct impact on final API quality, with impurities potentially arising from incomplete cyanation, esterification side products, or oxidative degradation [3] [4].
Table 2: Synthetic Applications and Commercial Availability
Application/Property | Detail | Reference |
---|---|---|
Key Transformation | O-Alkylation with isobutyl bromide → Febuxostat ethyl ester | ChemicalBook [6] |
Reaction Conditions | K₂CO₃, DMF, 75°C, 8 hours | ChemicalBook [6] |
Typical Yield | >90% | ChemicalBook [6] |
Storage Recommendations | Sealed in dry, room temperature | Sigma-Aldrich [3] |
Commercial Purity Grades | ≥97% | Ambeed [3] |
Global Shipping | Available from US, India, Germany, and global stockists | BLD Pharm [2] |
Price Range (Research Quantities) | $30/g (1g) to $640/100g (bulk discount) | Synthonix [7] |
The versatility of this intermediate extends beyond febuxostat synthesis. Researchers have exploited its reactive handles to generate structural analogs like the isopropyl isomer (ethyl 2-(3-cyano-4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate, CAS 144060-84-4) and other alkoxy variants for biological evaluation [8]. These derivatives serve as critical tools for understanding the steric and electronic requirements for xanthine oxidase inhibition, enabling medicinal chemists to refine the pharmacophore model for next-generation inhibitors. The compound's role in generating such analogs solidifies its position as a multifunctional building block in hyperuricemia drug discovery pipelines.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1